molecular formula C10H11ClF2O B13460481 3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol

3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol

Cat. No.: B13460481
M. Wt: 220.64 g/mol
InChI Key: ZMFFOOUHEBLILO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with difluoromethyl ketone under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol exerts its effects involves interactions with various molecular targets. The presence of the chlorophenyl and difluorobutanol groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-propanol: Lacks the difluoro substitution, resulting in different chemical properties and reactivity.

    4-Chlorophenyl-2,2-difluoroethanol: Similar structure but with a shorter carbon chain, affecting its physical and chemical behavior.

Uniqueness

3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol is unique due to the combination of the chlorophenyl group and the difluorobutanol backbone, which imparts distinct chemical properties and potential biological activities not observed in its analogs.

Biological Activity

3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with difluorinated butanol derivatives. The process can be optimized through various methods including nucleophilic substitution reactions. The final product can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer and anti-microbial agent.

Anticancer Activity

Research indicates that derivatives of 3-(4-chlorophenyl) compounds exhibit significant anticancer properties. For instance, a study on related compounds showed that specific derivatives inhibited glioblastoma cell proliferation effectively. The compound 4j , a derivative, demonstrated an EC50 value of 20 μM against the GL261 glioblastoma cell line, indicating promising anti-glioma activity while exhibiting low cytotoxicity towards non-cancerous cells .

Table 1: EC50 Values of Related Compounds in GL261 Cells

CompoundEC50 (μM)
4j20
MK-22062

This data suggests that compounds with similar structures may also possess effective anticancer properties.

Antimicrobial Activity

In vitro studies have evaluated the antifungal and antibacterial activities of compounds related to this compound. Notably, some derivatives exhibited strong antifungal activity against pathogenic fungi and showed effectiveness against Mycobacterium tuberculosis . This broad-spectrum antimicrobial activity highlights the potential for developing new therapeutic agents derived from this compound.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways. For example, compounds like 4j have been shown to inhibit the AKT signaling pathway, which is crucial in cancer cell survival and proliferation . This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Case Studies

  • Glioblastoma Treatment : A case study involving the administration of a compound similar to this compound demonstrated significant tumor reduction in murine models. The study indicated that the compound effectively inhibited tumor growth by targeting specific kinases involved in cancer progression.
  • Antimicrobial Efficacy : Another study reported that derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting their potential use in treating bacterial infections .

Properties

Molecular Formula

C10H11ClF2O

Molecular Weight

220.64 g/mol

IUPAC Name

3-(4-chlorophenyl)-4,4-difluorobutan-1-ol

InChI

InChI=1S/C10H11ClF2O/c11-8-3-1-7(2-4-8)9(5-6-14)10(12)13/h1-4,9-10,14H,5-6H2

InChI Key

ZMFFOOUHEBLILO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCO)C(F)F)Cl

Origin of Product

United States

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